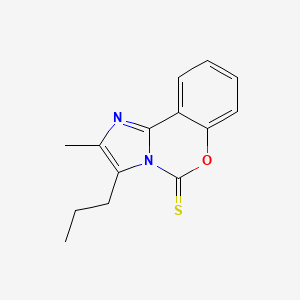
Lorlatinib-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lorlatinib-d3 is a deuterated form of Lorlatinib, a third-generation anaplastic lymphoma kinase tyrosine kinase inhibitor. Lorlatinib is primarily used to treat anaplastic lymphoma kinase-positive metastatic non-small cell lung cancer . The deuterated form, this compound, contains deuterium atoms, which are isotopes of hydrogen, replacing some of the hydrogen atoms in the molecule. This modification can potentially improve the pharmacokinetic properties of the drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lorlatinib-d3 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms into the molecule. This can be achieved through various methods, such as deuterium exchange reactions or the use of deuterated reagents. The reaction conditions typically involve the use of catalysts, solvents, and specific temperatures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Lorlatinib-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxides, while reduction can yield reduced forms of this compound. Substitution reactions can result in various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Lorlatinib-d3 has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the effects of deuterium incorporation on chemical properties.
Biology: Employed in biological studies to investigate the metabolic pathways and stability of deuterated drugs.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Industry: Applied in the development of new pharmaceuticals with improved pharmacokinetic properties.
Mecanismo De Acción
Lorlatinib-d3 exerts its effects by inhibiting the activity of anaplastic lymphoma kinase and C-ros oncogene 1. These enzymes play a crucial role in the development and progression of cancer. By blocking their activity, this compound prevents the proliferation of cancer cells and induces apoptosis. The molecular targets include the tyrosine kinase domain of anaplastic lymphoma kinase and C-ros oncogene 1, which are involved in downstream signaling pathways such as the PI3K/AKT and RAS/MAPK pathways .
Comparación Con Compuestos Similares
Lorlatinib-d3 is compared with other similar compounds, such as:
Crizotinib: A first-generation anaplastic lymphoma kinase inhibitor with lower potency and selectivity compared to this compound.
Alectinib: A second-generation anaplastic lymphoma kinase inhibitor with improved efficacy but limited blood-brain barrier penetration.
Brigatinib: Another second-generation anaplastic lymphoma kinase inhibitor with a broader spectrum of activity but higher toxicity.
This compound stands out due to its enhanced potency, selectivity, and ability to penetrate the blood-brain barrier, making it effective against brain metastases .
Propiedades
Fórmula molecular |
C21H19FN6O2 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
(16R)-19-amino-13-fluoro-4,16-dimethyl-9-oxo-8-(trideuteriomethyl)-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile |
InChI |
InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1/i2D3 |
Clave InChI |
IIXWYSCJSQVBQM-BINOJTDESA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CC2=NN(C(=C2C3=CC(=C(N=C3)N)O[C@@H](C4=C(C1=O)C=CC(=C4)F)C)C#N)C |
SMILES canónico |
CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


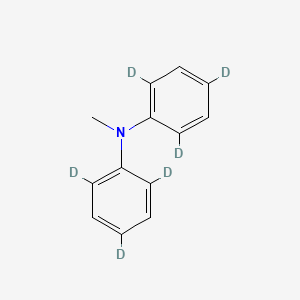
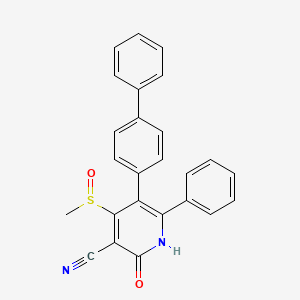

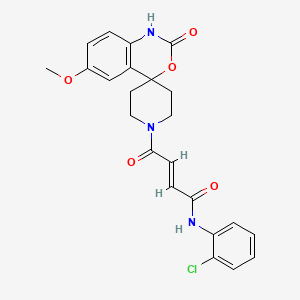
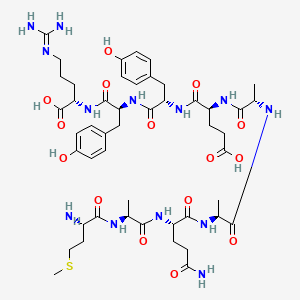
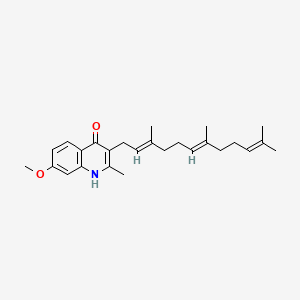
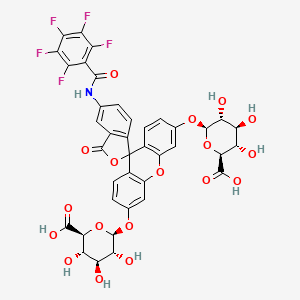


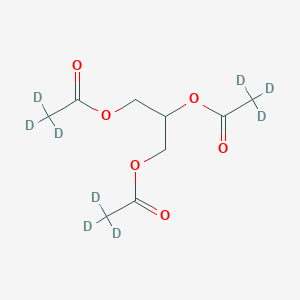
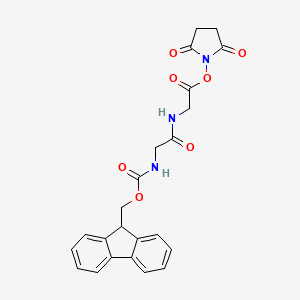
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)
